molecular formula C9H12BNO4 B13617873 (4-Isopropyl-3-nitrophenyl)boronic acid

(4-Isopropyl-3-nitrophenyl)boronic acid

Cat. No.: B13617873
M. Wt: 209.01 g/mol
InChI Key: PQJULROAEVGQSW-UHFFFAOYSA-N
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Description

[3-nitro-4-(propan-2-yl)phenyl]boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a nitro group and an isopropyl group. The combination of these functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-nitro-4-(propan-2-yl)phenyl]boronic acid typically involves the following steps:

    Nitration: The starting material, 4-isopropylphenylboronic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the boronic acid group.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure [3-nitro-4-(propan-2-yl)phenyl]boronic acid.

Industrial Production Methods

In an industrial setting, the production of [3-nitro-4-(propan-2-yl)phenyl]boronic acid can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3-nitro-4-(propan-2-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen gas, palladium catalyst, and solvent (e.g., ethanol).

    Substitution: Electrophiles (e.g., halogens), Lewis acids (e.g., AlCl3), and solvent (e.g., dichloromethane).

Major Products Formed

    Suzuki-Miyaura Coupling: Biphenyl derivatives.

    Oxidation: Amino-substituted phenylboronic acids.

    Substitution: Various substituted phenylboronic acids depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-nitro-4-(propan-2-yl)phenyl]boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it useful in the design of enzyme inhibitors and affinity probes.

Medicine

In medicine, derivatives of [3-nitro-4-(propan-2-yl)phenyl]boronic acid are explored for their potential as therapeutic agents. The nitro group can be reduced to an amino group, leading to compounds with biological activity, such as anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of [3-nitro-4-(propan-2-yl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and hydroxyl groups, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. Additionally, the nitro group can undergo reduction to form an amino group, which can interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-formylphenylboronic acid: Similar in structure but contains a formyl group instead of a nitro group. Used in the synthesis of pharmaceuticals and agrochemicals.

    Phenylboronic acid: Lacks the nitro and isopropyl groups. Commonly used in Suzuki-Miyaura coupling reactions.

    3-nitrophenylboronic acid: Similar but lacks the isopropyl group. Used in organic synthesis and as a reagent in chemical reactions.

Uniqueness

[3-nitro-4-(propan-2-yl)phenyl]boronic acid is unique due to the presence of both the nitro and isopropyl groups, which impart distinct reactivity and properties. The nitro group enhances its electron-withdrawing ability, making it more reactive in electrophilic aromatic substitution reactions. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

(3-nitro-4-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C9H12BNO4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6,12-13H,1-2H3

InChI Key

PQJULROAEVGQSW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(C)C)[N+](=O)[O-])(O)O

Origin of Product

United States

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